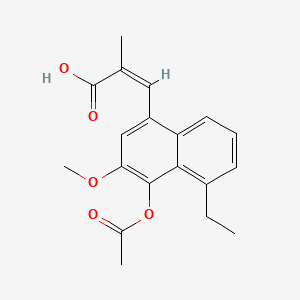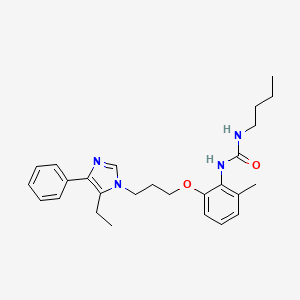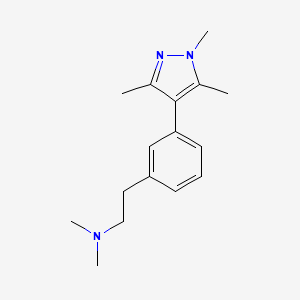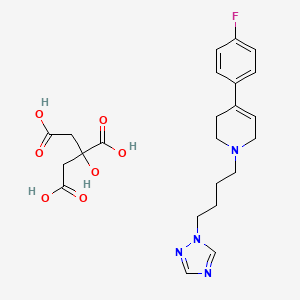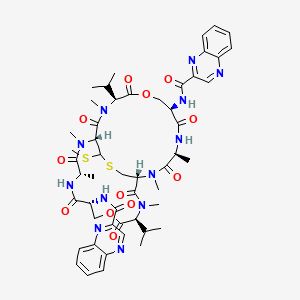
Echinomycin
Vue d'ensemble
Description
Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .
Synthesis Analysis
Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .Molecular Structure Analysis
Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in echinomycin resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .Chemical Reactions Analysis
Echinomycin interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .Physical And Chemical Properties Analysis
Echinomycin has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .Applications De Recherche Scientifique
1. Treatment of Chemoresistant Pancreatic Cancer
- Application Summary : Echinomycin is being repurposed as an antibiotic encapsulated within a syndecan-1 actively targeted nanoparticle for the treatment of pancreatic cancer . This approach is being explored because pancreatic cancer is often resistant to apoptosis, and exploiting autophagic cell death could offer a new treatment approach .
- Methods of Application : The tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer .
- Results : In these autophagic-dependent pancreatic cancer models, echinomycin treatment resulted in autophagic cell death noted by high levels of LC3 among other autophagy markers . Actively targeted nanodelivered echinomycin resulted in significant survival increases compared to Gemzar .
2. Inhibition of Hypoxia-Inducible Factor-1 DNA-Binding Activity
- Application Summary : Echinomycin is a small-molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) DNA-binding activity . HIF-1 is a transcription factor that controls genes involved in glycolysis, angiogenesis, migration, and invasion, all of which are important for tumor progression and metastasis .
- Methods of Application : The inhibition of HIF-1 DNA-binding activity by echinomycin was tested in a 96-well plate ELISA .
- Results : Echinomycin inhibited binding of HIF-1α and HIF-1β proteins to a hypoxia-responsive element (HRE) sequence but not binding of the corresponding proteins to activator protein-1 (AP-1) or nuclear factor-κB (NF-κB) consensus sequences .
3. Combination Cancer Chemotherapy
- Application Summary : Echinomycin is used in combination cancer chemotherapy to achieve a synergistic effect and reduce the toxicity of dosing with a single drug .
4. Treatment of Renal Cell Carcinoma
- Application Summary : Echinomycin is being studied for the treatment of renal cell carcinoma . This is due to its ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in the progression of renal cell carcinoma .
5. Inhibition of Tumor Angiogenesis
- Application Summary : Echinomycin has been found to inhibit tumor angiogenesis . This is due to its ability to inhibit the binding of HIF-1 to the vascular endothelial growth factor (VEGF) promoter, thereby inhibiting the expression of VEGF, a key factor in angiogenesis .
- Methods of Application : The inhibition of tumor angiogenesis by echinomycin was tested in vitro and in vivo .
- Results : Echinomycin was found to specifically inhibit the binding of HIF-1 to the VEGF promoter, thereby inhibiting the hypoxic induction of VEGF mRNA expression in U251 cells .
4. Treatment of Renal Cell Carcinoma
- Application Summary : Echinomycin is being studied for the treatment of renal cell carcinoma . This is due to its ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in the progression of renal cell carcinoma .
5. Inhibition of Tumor Angiogenesis
- Application Summary : Echinomycin has been found to inhibit tumor angiogenesis . This is due to its ability to inhibit the binding of HIF-1 to the vascular endothelial growth factor (VEGF) promoter, thereby inhibiting the expression of VEGF, a key factor in angiogenesis .
- Methods of Application : The inhibition of tumor angiogenesis by echinomycin was tested in vitro and in vivo .
- Results : Echinomycin was found to specifically inhibit the binding of HIF-1 to the VEGF promoter, thereby inhibiting the hypoxic induction of VEGF mRNA expression in U251 cells .
Safety And Hazards
Orientations Futures
Echinomycin has been repurposed for treatment of pancreatic cancer. Tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer . The nanomaterial will provide a promising and broadly effective antifungal strategy and represent a potentially repositionable candidate for the treatment of fungal infections .
Propriétés
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLBOHYWTPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031266 | |
| Record name | Echinomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |
| Record name | ECHINOMYCIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Echinomycin | |
CAS RN |
1403-88-9, 512-64-1 | |
| Record name | Levomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinomycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Echinomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Echinomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



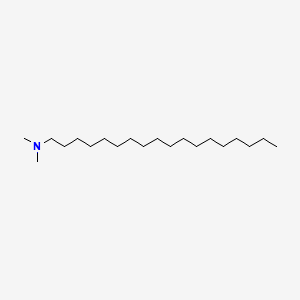
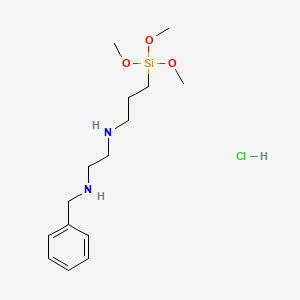
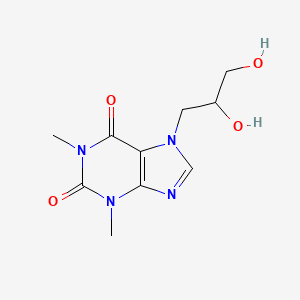
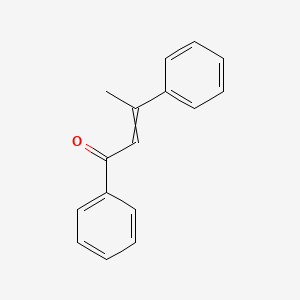
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)
